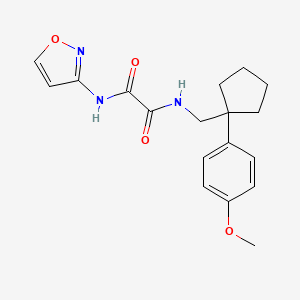

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)18(9-2-3-10-18)12-19-16(22)17(23)20-15-8-11-25-21-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKISIKYXWLREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, which requires a 1,3-dipole and a dipolarophile . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes that are more eco-friendly . For instance, microwave-assisted synthesis has been reported to be effective for producing substituted isoxazoles .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and cost-effective methods. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower environmental impact and reduced costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Isoxazole derivatives can be oxidized to form oxazoles.

Reduction: Reduction reactions can convert isoxazoles to isoxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives typically yields oxazoles, while reduction can produce isoxazolines .

Scientific Research Applications

Therapeutic Applications

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been identified as a potential therapeutic agent due to its ability to activate the Nrf2 pathway. The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway plays a crucial role in cellular defense against oxidative stress and inflammation, making it a target for developing treatments for various diseases, including cancer and neurodegenerative disorders .

Cancer Treatment

Recent studies indicate that compounds activating the Nrf2 pathway can enhance the efficacy of chemotherapy and reduce side effects by protecting normal cells from oxidative damage . The specific structure of this compound allows for high selectivity in targeting cancer cells while sparing healthy tissues.

Neuroprotection

The neuroprotective properties of this compound have been investigated in models of neurodegeneration. By modulating oxidative stress responses, it shows promise in preventing neuronal cell death associated with diseases like Alzheimer's and Parkinson's .

The biological activity of this compound has been characterized through various assays assessing its inhibition of specific enzymes and pathways.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain lipoxygenases involved in inflammatory processes. For example, studies on related isoxazole derivatives showed significant inhibitory effects on mammalian 15-lipoxygenases, which are implicated in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the isoxazole moiety can enhance the compound's potency as an EPAC (exchange protein directly activated by cAMP) antagonist, which is relevant for treating metabolic and cardiovascular diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

| Case Study | Description | Findings |

|---|---|---|

| Cancer Cell Line Study | Evaluated the compound's effects on various cancer cell lines | Showed selective cytotoxicity towards cancer cells with minimal effects on normal cells |

| Neuroprotection Assay | Tested in vitro against neurotoxic agents | Demonstrated significant reduction in cell death, suggesting protective effects against oxidative stress |

| Inflammation Model | Assessed in an animal model of inflammation | Reduced markers of inflammation and improved recovery outcomes |

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a cyclopentyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

Research indicates that compounds with isoxazole structures can interact with various biological targets. Specifically, the isoxazole moiety may act as a scaffold for the development of inhibitors targeting specific enzymes or receptors involved in disease processes. For instance, similar compounds have shown activity against phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer and metabolic disorders .

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Antimicrobial Properties

Isoxazole derivatives have also been evaluated for their antimicrobial activity. Some studies suggest that modifications to the isoxazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of substituents like methoxy groups has been linked to increased potency against specific bacterial strains .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.